Technical Master Guide: trans-Di-tert-butylhyponitrite (TBHN)
Technical Master Guide: trans-Di-tert-butylhyponitrite (TBHN)
The following technical guide is structured for researchers and scientists requiring high-fidelity data and actionable protocols for trans-Di-tert-butylhyponitrite (TBHN) .
CAS: 82554-97-0 | Formula:
Executive Summary
trans-Di-tert-butylhyponitrite (TBHN) is a specialized azo-initiator distinguished by its ability to generate clean tert-butoxy radicals (
Physicochemical Profile
TBHN is thermally labile and must be handled with strict adherence to cold-chain protocols.
| Property | Data | Source/Notes |
| IUPAC Name | (E)-bis[(2-methylpropan-2-yl)oxy]diazene | PubChem |
| Molecular Weight | 174.24 g/mol | Calculated |
| Physical State | Colorless / Pale Yellow Crystals or Liquid (temp.[1][2][3] dependent) | Low melting solid |
| Enthalpy of Formation ( | NIST / Chen & Mendenhall | |
| Enthalpy of Sublimation ( | NIST | |
| Solubility | Soluble in pentane, benzene, toluene, chlorobenzene | Hydrophobic |
| Storage Stability | Store at | |
| Shock Sensitivity | Low, but potentially explosive if confined/heated | Treat as Class 4.1 Flammable Solid |
Mechanism of Action & Kinetics
TBHN undergoes a concerted thermal decomposition, cleaving the
Decomposition Pathway
The utility of TBHN lies in the "Cage Effect" and the subsequent fate of the tert-butoxy radical. At
Figure 1: Thermal decomposition cascade of TBHN. Note the competition between initiation/abstraction and
Kinetic Comparison
Unlike DTBP (which requires
| Initiator | 10-Hour Half-Life Temp ( | Radical Type | Byproducts |
| TBHN | ~45 - 55°C (Est.) | Oxygen-centered ( | |
| AIBN | 65°C | Carbon-centered (Cyanoisopropyl) | TMSN (toxic), Methacrylonitrile |
| DTBP | 126°C | Oxygen-centered ( | Acetone, Ethane |
Synthesis & Purification
Note: Synthesis of hyponitrites requires handling toxic silver salts and alkyl halides. Perform in a fume hood.
The "Gold Standard" synthesis for trans-alkyl hyponitrites is the Silver Hyponitrite Route (Mendenhall Method). This method ensures high stereoselectivity for the trans isomer.
Reagents
-
Silver Hyponitrite (
): Prepared from Sodium Hyponitrite and Silver Nitrate. -
tert-Butyl Bromide (
): Freshly distilled. -
Solvent: Anhydrous Pentane or Ether.
Protocol Steps
-
Suspension: Suspend active
in anhydrous pentane at in the dark (silver salts are light-sensitive). -
Addition: Add a slight excess (2.1 equiv) of
dropwise to the suspension. -
Reaction: Stir vigorously at
for 2–4 hours. The reaction is heterogeneous; the yellow silver hyponitrite will convert to a pale precipitate of AgBr. -
Filtration: Filter off the silver bromide rapidly through a cold frit.
-
Crystallization: Cool the filtrate to
(Dry Ice/Acetone bath). TBHN will crystallize as white/pale yellow crystals. -
Purification: Recrystallize from cold pentane to remove traces of unreacted bromide.
-
Storage: Store immediately at
or lower.
Applications & Experimental Protocols
Protocol A: Clean Initiation of Methacrylate Polymerization
TBHN is ideal for synthesizing polymers where end-group fidelity is critical, as the tert-butoxy end group is chemically distinct and stable.
Objective: Synthesis of Poly(methyl methacrylate) (PMMA) at
-
Monomer Prep: Pass Methyl Methacrylate (MMA) through a basic alumina column to remove inhibitors (MEHQ).
-
Solution: Dissolve MMA (10.0 g, 0.1 mol) in Benzene or Toluene (10 mL).
-
Initiator Addition: Add TBHN (17.4 mg, 0.1 mmol, 0.1 mol%).
-
Note: Handle TBHN as a cold solution to prevent premature decomposition.
-
-
Degassing: Perform three Freeze-Pump-Thaw cycles to remove oxygen (critical for radical longevity).
-
Polymerization: Seal the ampoule and immerse in a
oil bath for 4 hours. -
Termination: Quench by cooling in liquid nitrogen and exposing to air.
-
Precipitation: Pour reaction mixture into 10-fold excess cold methanol. Filter and dry the white polymer.
Protocol B: Radical-Mediated Hydrogen Abstraction
Used to generate specific radicals from substrates (R-H
Workflow:
-
Substrate: Dissolve substrate (e.g., Cyclohexane) in inert solvent (if substrate is not the solvent).
-
Initiator: Add TBHN (5 mol%).
-
Reaction: Heat to
under Argon. -
Mechanism:
abstracts H from cyclohexane Cyclohexyl radical + . -
Analysis: Monitor formation of
by GC-MS to calculate radical flux.
Safety & Handling (E-E-A-T)
Warning: Hyponitrites are energetic compounds. While TBHN is more stable than its lower alkyl homologs (e.g., dimethyl hyponitrite), it is still a Class 4.1 Flammable Solid.
-
Explosion Hazard: Do not heat neat TBHN above
. It may decompose explosively in confined spaces. -
Storage: Must be stored cold (
minimum). Decomposition generates pressure; use vented caps if storing solutions. -
Incompatibility: Strong acids, reducing agents, and heavy metal ions (can catalyze decomposition).
References
-
NIST Chemistry WebBook. trans-Di-tert-butylhyponitrite Thermochemistry Data.[Link]
- Chen, H. T. E., & Mendenhall, G. D. (1984). Thermochemistry of trans-di-tert-butyl hyponitrite. Journal of the American Chemical Society, 106(21), 6375-6378.
- Kiefer, H., & Traylor, T. G. (1967). Cage Effect in the Decomposition of di-tert-butyl Hyponitrite. Journal of the American Chemical Society.
-
PubChem Database. Compound Summary: trans-Di-tert-butylhyponitrite (CID 5463555).[1][Link][1]
